molecular formula C6H6O7-2 B1235791 2,3-Dihydroxy-5-oxo-hexanedioate

2,3-Dihydroxy-5-oxo-hexanedioate

Cat. No. B1235791
M. Wt: 190.11 g/mol
InChI Key: QUURPCHWPQNNGL-ZAFYKAAXSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

5-dehydro-4-deoxy-D-glucarate(2-) is a dicarboxylic acid dianion obtained by removal of a proton from both of the carboxylic acid groups of 5-dehydro-4-deoxy-D-glucarate. It derives from a D-glucarate(2-). It is a conjugate base of a 5-dehydro-4-deoxy-D-glucarate(1-).

Scientific Research Applications

Chemical Synthesis and Derivatives

2,3-Dihydroxy-5-oxo-hexanedioate derivatives play a significant role in chemical synthesis. For example, ethyl 2-bromoalkanoates react with zinc and succinic anhydride to form 2-substituted 1-ethyl hydrogen 3-oxoadipates (hexanedioates), which can be used to produce 4-oxoalkanoic acids (Schick & Ludwig, 1992). Additionally, hexanedioic acid can be prepared using sulfuric acid as an oxidant, offering an environmentally friendlier approach than traditional methods (Chu, 2000).

Pharmaceutical and Biological Applications

In pharmaceutical research, derivatives of 2,3-Dihydroxy-5-oxo-hexanedioate have shown promise. For instance, 3-hydroxyimino-5-methyl-2-hexanone (HIMH) and its dioxime derivative were synthesized and screened for biological activity against several microorganisms, showing potential as selective growth inhibitors (Patil et al., 2002).

Material Science and Industrial Applications

2,3-Dihydroxy-5-oxo-hexanedioate compounds have also found applications in material science. For example, hexanedioic acid was used to functionalize the surface of micro silver flakes in electrically conductive adhesives, enhancing properties like viscosity and shear strength (Cui, Fan, & Li, 2014).

Environmental and Analytical Chemistry

In environmental chemistry, 2,3-Dihydroxy-5-oxo-hexanedioate derivatives have been identified in atmospheric particulate matter, contributing to our understanding of air pollution and its impact on health (Edney et al., 2003). Additionally, urinary 2,5-hexanedione is a biomarker for monitoring exposure to n-hexane, a related compound, in occupational settings (Santos, Passarelli, & Nascimento, 2002).

properties

Product Name

2,3-Dihydroxy-5-oxo-hexanedioate

Molecular Formula

C6H6O7-2

Molecular Weight

190.11 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxy-5-oxohexanedioate

InChI

InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/p-2/t2-,4+/m0/s1

InChI Key

QUURPCHWPQNNGL-ZAFYKAAXSA-L

Isomeric SMILES

C([C@@H]([C@H](C(=O)[O-])O)O)C(=O)C(=O)[O-]

SMILES

C(C(C(C(=O)[O-])O)O)C(=O)C(=O)[O-]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)C(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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